3-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine
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Overview
Description
3-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring The presence of an isopropyl group at the 3-position adds to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate under basic conditions, followed by cyclization to form the pyrazolopyridine core . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrazolopyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
3-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades or metabolic pathways, depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
3-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine: A closely related compound with a similar structure but different ring fusion pattern.
1H-pyrazolo[3,4-b]pyridine derivatives: Compounds with variations in substituents and ring fusion, offering different chemical and biological properties.
Uniqueness
3-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine is unique due to its specific ring fusion and the presence of the isopropyl group
Properties
CAS No. |
1338247-21-4 |
---|---|
Molecular Formula |
C9H15N3 |
Molecular Weight |
165.2355 |
Synonyms |
3-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine |
Origin of Product |
United States |
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